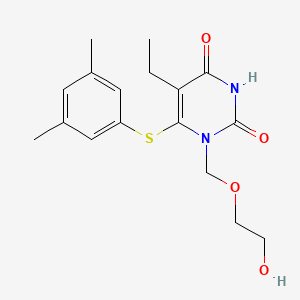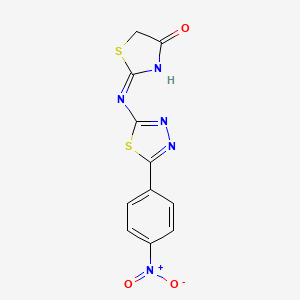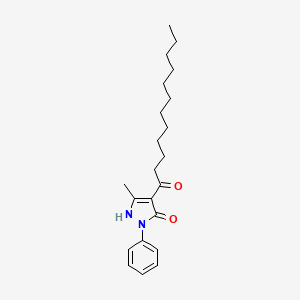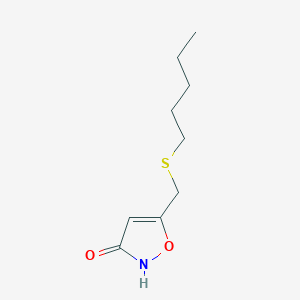![molecular formula C4H3N5S2 B12921354 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione CAS No. 62871-66-3](/img/structure/B12921354.png)
3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. This reaction is often carried out in the presence of a base such as triethylamine . The structures of the newly synthesized compounds are confirmed through spectral data and elemental analyses .
Industrial Production Methods
While specific industrial production methods for 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and bases like triethylamine. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring .
Scientific Research Applications
3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione has several scientific research applications:
Mechanism of Action
The mechanism by which 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit enzymes such as topoisomerase, which plays a crucial role in DNA replication and cell division . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione: This compound shares a similar triazolopyrimidine core but lacks the dithione functionality.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione is unique due to its dithione functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
CAS No. |
62871-66-3 |
|---|---|
Molecular Formula |
C4H3N5S2 |
Molecular Weight |
185.2 g/mol |
IUPAC Name |
2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C4H3N5S2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) |
InChI Key |
YUJNBMCJDVVXIB-UHFFFAOYSA-N |
Canonical SMILES |
C12=NNN=C1NC(=S)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)


![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)



![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)



![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
